molecular formula C11H14ClNO2 B1424359 Tert-butyl 4-amino-2-chlorobenzoate CAS No. 75294-49-4

Tert-butyl 4-amino-2-chlorobenzoate

Cat. No.: B1424359
CAS No.: 75294-49-4
M. Wt: 227.69 g/mol
InChI Key: LLOXEUOQRNPJJK-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-chlorobenzoate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group at the para position, and a chlorine atom at the ortho position on the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-chlorobenzoate typically involves the esterification of 4-amino-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Scientific Research Applications

Chemistry: Tert-butyl 4-amino-2-chlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of substituted benzoates on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical agents that target specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2-fluorobenzoate
  • Tert-butyl 4-amino-2-bromobenzoate
  • Tert-butyl 4-amino-2-iodobenzoate

Comparison: Tert-butyl 4-amino-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

Tert-butyl 4-amino-2-chlorobenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group derived from 4-amino-2-chlorobenzoic acid and tert-butanol. The presence of both amino and chloro substituents on the aromatic ring significantly influences its reactivity and biological activity. Its chemical formula is C12H14ClNO2C_{12}H_{14}ClNO_2 .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : Using di-tert-butyl dicarbonate as a protecting agent.
  • Formation of Ester : Reacting 4-amino-2-chlorobenzoic acid with tert-butanol.
  • Deprotection : Removing the protecting group to yield the final product.

This synthetic route allows for the selective introduction of functional groups, which is crucial for optimizing biological activity .

Pharmacological Potential

This compound exhibits a range of biological activities, primarily linked to its structural features:

  • Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammation by inhibiting cyclooxygenase enzymes.
  • Analgesic Effects : Its potential as an analgesic agent has been suggested through studies indicating interactions with pain pathways .
  • Enzyme Inhibition : The amino group enhances binding affinity to various biological targets, particularly enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes : The amino group may facilitate interactions with active sites on enzymes, leading to inhibition or modulation of enzyme activity.
  • Receptor Interaction : The compound may also interact with specific receptors, influencing signaling pathways associated with inflammation and pain .

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound and related compounds:

  • Inhibition Studies : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of inhibition against AChE and BChE. For example, a related compound showed an IC50 value for AChE inhibition at 1.90 µM .
    CompoundIC50 (AChE)IC50 (BChE)
    This compoundTBDTBD
    Related Compound A1.90 µM0.084 µM
  • Antioxidant Activity : Compounds structurally similar to this compound have demonstrated significant antioxidant properties in various assays, indicating potential protective effects against oxidative stress in biological systems .
  • Antiproliferative Effects : Some derivatives exhibited potent antiproliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7, suggesting a role in cancer therapy .

Properties

IUPAC Name

tert-butyl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOXEUOQRNPJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700582
Record name tert-Butyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75294-49-4
Record name tert-Butyl 4-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-chloro-4-nitro-benzoate (2.05 g, 7.98 mmol) in ethanol 12 mL) and ethyl acetate (108 mL) was added platinum on activated charcoal (5%, 295 mg), and the mixture was stirred under at room temperature under a hydrogen atmosphere (1 bar). After filtration through a pad of diatomaceous earth, the filtrate was evaporated to afford tert-butyl 4-amino-2-chlorobenzoate (1.75 g, 96%). Orange solid, MS (EI)=227.2 (M+).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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